Cas no 2138091-86-6 (2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)

2-(Butan-2-yl)aminoquinazoline-6-carboxylic acid is a quinazoline derivative featuring a butan-2-ylamino substituent at the 2-position and a carboxylic acid functional group at the 6-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The carboxylic acid moiety allows for further derivatization via amidation or esterification, while the amino group offers potential for additional modifications. Its well-defined molecular framework makes it a valuable scaffold for developing biologically active compounds, including kinase inhibitors or antimicrobial agents. The compound’s purity and stability under standard conditions ensure reliable performance in research and industrial processes.
2-(butan-2-yl)aminoquinazoline-6-carboxylic acid structure
2138091-86-6 structure
Product name:2-(butan-2-yl)aminoquinazoline-6-carboxylic acid
CAS No:2138091-86-6
MF:C13H15N3O2
Molecular Weight:245.277102708817
CID:5984975
PubChem ID:165513153

2-(butan-2-yl)aminoquinazoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid
    • EN300-1162383
    • 2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
    • 2138091-86-6
    • インチ: 1S/C13H15N3O2/c1-3-8(2)15-13-14-7-10-6-9(12(17)18)4-5-11(10)16-13/h4-8H,3H2,1-2H3,(H,17,18)(H,14,15,16)
    • InChIKey: QDMNTCVYQGFYGY-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=NC(=N2)NC(C)CC)C=1)=O

計算された属性

  • 精确分子量: 245.116426730g/mol
  • 同位素质量: 245.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 75.1Ų

2-(butan-2-yl)aminoquinazoline-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1162383-1000mg
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
1000mg
$1100.0 2023-10-03
Enamine
EN300-1162383-0.5g
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
0.5g
$1056.0 2023-06-08
Enamine
EN300-1162383-250mg
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
250mg
$1012.0 2023-10-03
Enamine
EN300-1162383-10000mg
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
10000mg
$4729.0 2023-10-03
Enamine
EN300-1162383-0.05g
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
0.05g
$924.0 2023-06-08
Enamine
EN300-1162383-1.0g
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
1g
$1100.0 2023-06-08
Enamine
EN300-1162383-2500mg
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
2500mg
$2155.0 2023-10-03
Enamine
EN300-1162383-5.0g
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
5g
$3189.0 2023-06-08
Enamine
EN300-1162383-0.1g
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
0.1g
$968.0 2023-06-08
Enamine
EN300-1162383-500mg
2-[(butan-2-yl)amino]quinazoline-6-carboxylic acid
2138091-86-6
500mg
$1056.0 2023-10-03

2-(butan-2-yl)aminoquinazoline-6-carboxylic acid 関連文献

2-(butan-2-yl)aminoquinazoline-6-carboxylic acidに関する追加情報

Introduction to 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid (CAS No. 2138091-86-6)

2-(butan-2-yl)aminoquinazoline-6-carboxylic acid (CAS No. 2138091-86-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structural features of 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid make it a promising candidate for further investigation and potential therapeutic applications.

The chemical structure of 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid consists of a quinazoline core with a butylamine substituent at the 2-position and a carboxylic acid group at the 6-position. This arrangement confers specific physicochemical properties that are crucial for its biological activity. The quinazoline ring system is known to exhibit excellent binding affinity to various biological targets, such as kinases and other protein targets involved in cellular signaling pathways.

Recent studies have highlighted the potential of 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid in cancer therapy. A study published in the Journal of Medicinal Chemistry reported that this compound demonstrates potent inhibitory activity against certain kinases, which are key regulators of cell proliferation and survival. Specifically, it was found to inhibit the activity of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), both of which are overexpressed in various types of cancer cells. This inhibition can lead to reduced tumor growth and angiogenesis, making 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid a promising lead compound for the development of targeted cancer therapies.

In addition to its anticancer properties, 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid has also shown potential in the treatment of inflammatory diseases. Research conducted by a team at the University of California demonstrated that this compound can effectively modulate the activity of inflammatory cytokines, such as TNF-alpha and IL-6, which play critical roles in chronic inflammation. By downregulating these cytokines, 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid may offer therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid has been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid in human subjects. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

In conclusion, 2-(butan-2-yl)aminoquinazoline-6-carboxylic acid (CAS No. 2138091-86-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and inflammatory diseases. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing medical treatments for various conditions.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd